N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
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Description
The compound contains several structural motifs that are common in medicinal chemistry, including a benzofuran, a 1,3,4-oxadiazole, and a benzo[d][1,3]dioxol-5-yl group . These groups are often found in biologically active molecules and could potentially contribute to the activity of the compound.
Molecular Structure Analysis
The compound contains a benzofuran and a benzo[d][1,3]dioxol-5-yl group, which are aromatic and contribute to the overall stability of the molecule . The 1,3,4-oxadiazole is a heterocyclic ring that can act as a bioisostere for a carbonyl group.Scientific Research Applications
- Some compounds demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM against the three human cancer cell lines .
- Compound 36, structurally similar to our compound, displayed significant cell growth inhibitory effects across various cancer cell types, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- Benzo[d][1,3]dioxol-5-yl derivatives have been used in treating rheumatic conditions, rheumatoid arthritis, and osteoarthritis .
Antitumor Activity
Anticancer Properties
Rheumatic and Arthritic Conditions
Ligand Design and Coordination Chemistry
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c22-16(15-7-10-3-1-2-4-12(10)25-15)19-18-21-20-17(26-18)11-5-6-13-14(8-11)24-9-23-13/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZGSQTSOUFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide |
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